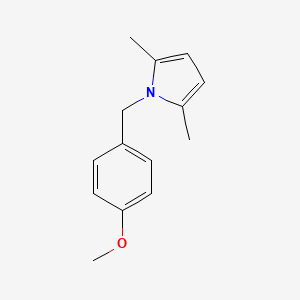![molecular formula C14H17FN2O3S B5807855 CYCLOPROPYL{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE](/img/structure/B5807855.png)
CYCLOPROPYL{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CYCLOPROPYL{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE is a chemical compound with the molecular formula C14H17FN2O3S It is known for its unique structure, which includes a cyclopropyl group, a fluorophenyl group, and a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CYCLOPROPYL{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE typically involves multiple steps. One common synthetic route starts with the reaction of cyclopropylamine with 4-fluorobenzenesulfonyl chloride to form cyclopropyl 4-fluorobenzenesulfonamide. This intermediate is then reacted with piperazine in the presence of a suitable base, such as triethylamine, to yield the final product. The reaction conditions often include solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
CYCLOPROPYL{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
CYCLOPROPYL{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of CYCLOPROPYL{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved can include signal transduction cascades, leading to altered cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclopropyl 4-fluorophenyl ketone
- Cyclopropyl{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}methanone
Uniqueness
CYCLOPROPYL{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in various applications.
Propriétés
IUPAC Name |
cyclopropyl-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3S/c15-12-3-5-13(6-4-12)21(19,20)17-9-7-16(8-10-17)14(18)11-1-2-11/h3-6,11H,1-2,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGLNBNWRNMBCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{[4-bromo-2-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5807773.png)



![N-(1-{(2E)-2-[2-(benzyloxy)benzylidene]hydrazinyl}-1-oxopropan-2-yl)-N-(4-methoxyphenyl)methanesulfonamide (non-preferred name)](/img/structure/B5807787.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B5807805.png)
![{4-[(diphenylacetyl)amino]phenyl}acetic acid](/img/structure/B5807831.png)
![1-chloro-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5807837.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide](/img/structure/B5807845.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-methyl-1-piperidinecarboxamide](/img/structure/B5807848.png)
![5-[(4-methoxyphenyl)amino]-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5807860.png)
![2-[N-(benzenesulfonyl)-4-methoxyanilino]acetamide](/img/structure/B5807875.png)
![4-ethoxy-N-[(3-methylphenyl)carbamothioyl]benzamide](/img/structure/B5807879.png)
